molecular formula C14H19NO2 B2402618 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol CAS No. 1782382-61-9

4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol

Cat. No.: B2402618
CAS No.: 1782382-61-9
M. Wt: 233.311
InChI Key: IJSAEIWFQBLVIG-UHFFFAOYSA-N
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Description

4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol is a compound that features an indole moiety linked to a tetrahydrofuran ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol typically involves the construction of the indole ring followed by its attachment to the tetrahydrofuran ring. One common method involves the reaction of indole derivatives with dihydrofuran under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like N-methyl-2-pyrrolidone (NMP) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol is unique due to its combination of the indole and tetrahydrofuran rings, which may confer distinct biological and chemical properties. This structural uniqueness can lead to novel applications in various fields, including drug development and material science .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(6-9-17-10-7-14)11-15-8-5-12-3-1-2-4-13(12)15/h1-4,16H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSAEIWFQBLVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3(CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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